molecular formula C20H20F3N5O2 B11251369 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B11251369
M. Wt: 419.4 g/mol
InChI Key: KYGHWZURGRWECB-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a hexahydrocinnolin core and a trifluoromethyl benzodiazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of the hexahydrocinnolin core and the introduction of the trifluoromethyl benzodiazole group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in specific interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE include other hexahydrocinnolin derivatives and trifluoromethyl benzodiazole compounds. Examples include:

Uniqueness

The uniqueness of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE lies in its combination of the hexahydrocinnolin core and the trifluoromethyl benzodiazole group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20F3N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C20H20F3N5O2/c21-20(22,23)19-25-15-7-3-4-8-16(15)27(19)10-9-24-17(29)12-28-18(30)11-13-5-1-2-6-14(13)26-28/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,24,29)

InChI Key

KYGHWZURGRWECB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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